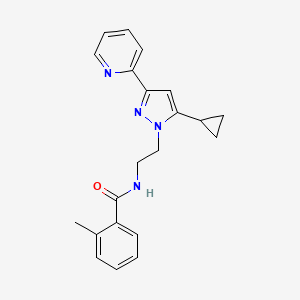

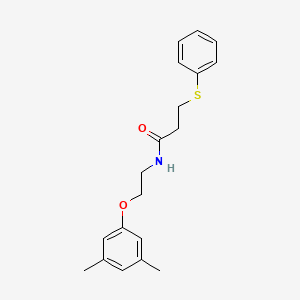

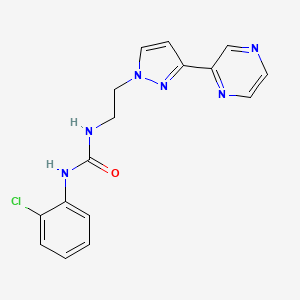

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide and related compounds involves intricate chemical reactions. These processes often employ methods such as microwave irradiation and reactions with ethylene glycol to create pyrazole, pyridine, and pyridazine derivatives, showcasing the versatility and complexity of synthetic approaches in modern chemistry (Tu Shu-jiang, 2013).

Molecular Structure Analysis

The molecular structure of related compounds, determined through methods like X-ray diffraction, reveals significant insights into the spatial arrangement of atoms within the molecule. This analysis provides a foundation for understanding the chemical behavior and reactivity of the compound. For example, the study of 1-methyl-3-phenyl-5(p-tolyl)-6,7,8,9,10,11,12,13,14,15-decahydro-3H-cyclododeca[d] pyrazolo[3,4-b]pyridine under microwave irradiation emphasizes the importance of molecular structure in the synthesis process and the resulting chemical properties (Tu Shu-jiang, 2013).

Chemical Reactions and Properties

The chemical reactions and properties of this compound are influenced by its molecular structure. The compound undergoes various reactions that are pivotal in its synthesis and modification. For instance, cycloaddition reactions and Michael-type reactions are critical for forming pyrrole derivatives and are indicative of the compound's reactive nature (A. Aly, 2007).

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines, are a focus of significant interest in organic chemistry due to their diverse applications, particularly in pharmaceuticals. The synthesis of such compounds often involves complex reactions, including regioselective synthesis and various cyclization strategies, to introduce functional groups and structural complexity.

Antimicrobial and Antitumor Applications

Some heterocyclic compounds have been evaluated for their antimicrobial and antitumor properties. This involves synthesizing a variety of derivatives and testing their biological activities against different strains of bacteria, fungi, and cancer cell lines. Compounds with promising activities can be further optimized for increased potency and selectivity.

Catalytic Applications

Certain heterocyclic compounds, particularly those containing carbene or pyridine moieties, have been explored for their catalytic properties. These compounds can act as ligands in transition metal complexes, which are used as catalysts in various organic transformations, including oligomerization of ethylene, cyclopropanation of alkenes, and Heck-type coupling reactions.

Structural Analysis and Mechanistic Studies

Advanced spectroscopic techniques, including NMR and X-ray crystallography, are essential tools for the structural characterization of newly synthesized compounds. Understanding the structure-activity relationships and reaction mechanisms is crucial for the rational design of compounds with desired properties.

For detailed information on the synthesis, properties, and applications of heterocyclic compounds related to "N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide", the following references provide insights into recent research developments:

- Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate explores the efficient synthesis of various nitrogen-containing heterocycles, showcasing the versatility of heterocyclic chemistry.

- Bis(carbene)pyridine complexes of Cr(III): exceptionally active catalysts for the oligomerization of ethylene highlights the catalytic potential of heterocyclic compounds in industrial applications, emphasizing the role of structural motifs similar to the query compound in catalysis.

Propiedades

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-15-6-2-3-7-17(15)21(26)23-12-13-25-20(16-9-10-16)14-19(24-25)18-8-4-5-11-22-18/h2-8,11,14,16H,9-10,12-13H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGTWLSTXNDDKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491082.png)

![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2491084.png)

![2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2491085.png)

![ethyl 2-(5-methylisoxazole-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2491088.png)

![3-(4-methoxyphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2491089.png)

![N-(1-(1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2491094.png)